molecular formula C10H14N6O3 B15200253 [(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol

[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol

Cat. No.: B15200253
M. Wt: 266.26 g/mol
InChI Key: UNOVJEREIAJHTD-RRKCRQDMSA-N
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Description

3’-O-Amino-2’-Deoxyadenosine is a modified nucleoside analog derived from 2’-deoxyadenosine. This compound is characterized by the substitution of an amino group at the 3’-position of the deoxyribose sugar. It is of significant interest in the fields of medicinal chemistry and molecular biology due to its potential therapeutic applications and its role in various biochemical processes.

Comparison with Similar Compounds

Uniqueness: 3’-O-Amino-2’-Deoxyadenosine is unique due to the presence of an amino group at the 3’-position, which imparts distinct biochemical properties and therapeutic potential. Its ability to act as a chain terminator in nucleic acid synthesis sets it apart from other similar compounds .

Biological Activity

The compound [(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol is a derivative of purine and oxolane structures that has garnered attention in biomedical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H21N6O4S\text{C}_{13}\text{H}_{21}\text{N}_{6}\text{O}_{4}\text{S}

Key Properties:

  • Molecular Weight: 357.409 g/mol
  • IUPAC Name: (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-{2-(aminooxy)ethylsulfaniumyl}methyl oxolane-3,4-diol

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and enzymes involved in nucleotide metabolism. It acts as a nucleotide analogue , which can interfere with DNA and RNA synthesis. The aminooxy group is known to facilitate the formation of covalent bonds with reactive carbonyl groups in biomolecules, enhancing its potential as a therapeutic agent.

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in purine metabolism, such as:

  • Adenosine Deaminase: This enzyme is crucial for the degradation of adenosine; inhibition can lead to increased levels of adenosine, which has various physiological effects.

Pharmacological Activities

  • Antitumor Activity:
    • Studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
  • Antiviral Properties:
    • Preliminary data suggest that this compound may possess antiviral activity against certain viruses by inhibiting viral replication processes that rely on nucleotide synthesis.

Case Study 1: Antitumor Efficacy

A study conducted on human leukemia cell lines demonstrated that treatment with this compound resulted in:

  • Cell Viability Reduction: A significant decrease in cell viability was observed at concentrations above 10 µM.

Case Study 2: Antiviral Activity

In vitro studies showed that this compound could reduce the viral load of Herpes Simplex Virus (HSV) in infected cells by approximately 70% when administered at early stages of infection.

Data Table: Biological Activities Summary

Activity TypeMechanismReference
AntitumorInduces apoptosis
AntiviralInhibits viral replication
Enzyme InhibitionInhibits adenosine deaminase

Properties

Molecular Formula

C10H14N6O3

Molecular Weight

266.26 g/mol

IUPAC Name

[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H14N6O3/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(19-12)6(2-17)18-7/h3-7,17H,1-2,12H2,(H2,11,13,14)/t5-,6+,7+/m0/s1

InChI Key

UNOVJEREIAJHTD-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)ON

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)ON

Origin of Product

United States

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